2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one is a complex organic compound with a molecular formula of C15H24N2O and a molecular weight of 248.37 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a radical addition followed by intramolecular cyclization can afford the pyrazole skeleton in good to excellent yields . Industrial production methods may involve the use of advanced catalytic systems to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions, where functional groups are replaced by others under specific conditions. Major products formed from these reactions depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities . In the industry, such compounds are used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one include other pyrazole derivatives, such as 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines These compounds share the pyrazole core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications
Eigenschaften
Molekularformel |
C15H24N2O |
---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1-(5-ethenyl-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C15H24N2O/c1-7-11(8-2)15(18)13-12(9-3)17(6)16-14(13)10(4)5/h9-11H,3,7-8H2,1-2,4-6H3 |
InChI-Schlüssel |
WOBUBEAZLHJWLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)C1=C(N(N=C1C(C)C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.